molecular formula C15H13NO B8594169 7-methyl-3-phenyl-2H-1,4-benzoxazine CAS No. 500903-24-2

7-methyl-3-phenyl-2H-1,4-benzoxazine

Cat. No.: B8594169
CAS No.: 500903-24-2
M. Wt: 223.27 g/mol
InChI Key: OFLJHPRUKCTETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-phenyl-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

500903-24-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

7-methyl-3-phenyl-2H-1,4-benzoxazine

InChI

InChI=1S/C15H13NO/c1-11-7-8-13-15(9-11)17-10-14(16-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

OFLJHPRUKCTETP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(CO2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To potassium carbonate (63.89 g, 462 mmol) in water (300 mL) and CH2Cl2 (200 mL) is added 6-amino-m-cresol (10.0 g, 81.2 mmol) and tetra-n-butyl ammonium hydrogensulfate (0.139 g, 0.41 mmol). With vigorous stirring a solution of 2-bromoacetophenone (16.16 g, 81.2 mmol) is added dropwise over a period of 45 min. The mixture is allowed to stir overnight. The layers are then separated and the organic layer is washed with 1N NaOH (500 mL) and water (2×300 mL), dried over magnesium sulfate and concentrated. Column chromatography (400 g silica gel) using ethyl acetate/hexane (20/80) as eluent gave 8.96 g (49%) of 7-methyl-3-phenyl-2H-1,4-benzoxazine.
Quantity
63.89 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Quantity
16.16 g
Type
reactant
Reaction Step Two

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